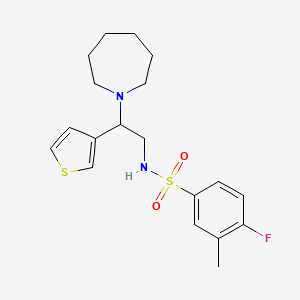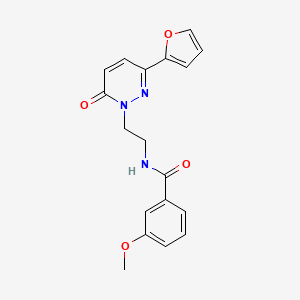
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is an intriguing compound with distinct structural features. This compound belongs to the class of heterocyclic organic compounds, which often exhibit diverse biological activities. The presence of a furan ring, pyridazine core, and methoxybenzamide moiety suggests that this molecule could have multifaceted applications in various fields such as medicinal chemistry, biological research, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can be achieved through a multi-step reaction process:
Formation of Furan Derivative: : Starting with a furan derivative, the compound undergoes a series of functional group transformations to introduce the necessary substituents.
Construction of Pyridazine Core: : The intermediate is then subjected to cyclization reactions to form the pyridazine core. This involves condensation reactions with appropriate reagents.
Coupling with Benzamide: : The pyridazine derivative is further reacted with a 3-methoxybenzoyl chloride under amide coupling conditions, typically using a coupling agent like EDCI or HATU in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might include continuous flow chemistry techniques to enhance the efficiency and safety of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions:
Oxidation: : The furan ring and methoxy group may undergo oxidation, forming corresponding oxides or hydroxylated derivatives.
Reduction: : The pyridazinone moiety can be reduced to the corresponding pyridazine under suitable conditions.
Substitution: : Electrophilic or nucleophilic substitution can occur at the furan or benzamide ring.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: : Utilizes reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Employs halogenating agents for electrophilic substitution or strong nucleophiles like amines and alkoxides for nucleophilic substitution.
Major Products Formed
Oxidation Products: : Hydroxylated and oxo derivatives.
Reduction Products: : Reduced pyridazinone to pyridazine.
Substitution Products: : Various substituted furan and benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structural framework allows for applications in the synthesis of complex organic molecules, serving as a building block in organic synthesis.
Biology
Its structural elements suggest potential biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery research.
Medicine
The compound can be explored for its therapeutic potential in treating various diseases, such as cancer, due to its potential interaction with biological targets.
Industry
It could be used as an intermediate in the manufacture of advanced materials or specialty chemicals, particularly in the pharmaceutical industry.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological target:
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: : It could interact with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide: : A sulfur-containing analog with potential for different biological activities.
N-(2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide: : A nitrogen-containing analog, differing in electronic properties and biological activity.
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide stands out due to its furan ring, which imparts unique electronic and steric properties, potentially leading to distinctive biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(12-14)18(23)19-9-10-21-17(22)8-7-15(20-21)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKSXIDXUQMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
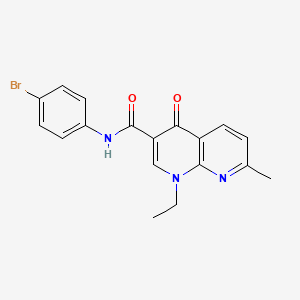
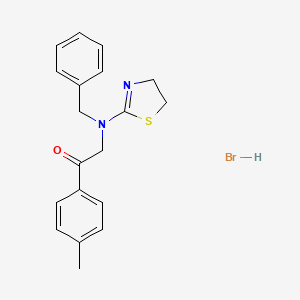
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2909042.png)
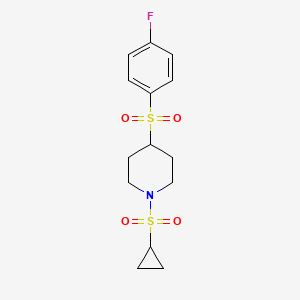
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2909044.png)
![1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol](/img/structure/B2909045.png)
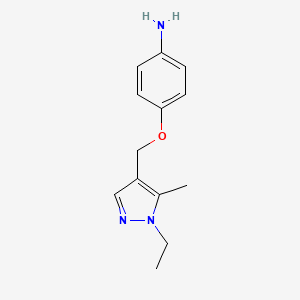
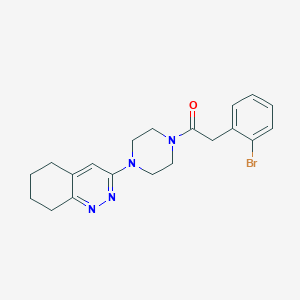
![2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2909050.png)
![Benzyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2909051.png)
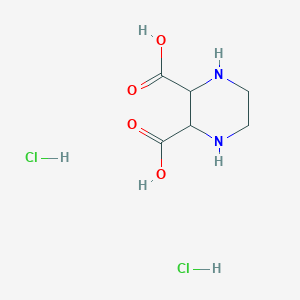
![1-(2-chlorophenyl)-N-[1-(furan-2-yl)ethyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)
![5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2909056.png)
